

Assessing the Impact of PBRM1 Status on Immunotherapy Response: Application Notes and Protocols

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Compound of Interest

Compound Name: *PBRM1*

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Introduction

Polybromo-1 (**PBRM1**), a key component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, has emerged as a significant factor in the response to cancer immunotherapy.[1] As the second most frequently mutated gene in clear cell renal cell carcinoma (ccRCC) after VHL, its role as a tumor suppressor is well-established.[2][3][4] Growing evidence suggests that the mutational status of **PBRM1** can influence the tumor immune microenvironment and, consequently, the efficacy of immune checkpoint inhibitors (ICIs).[5] However, the predictive value of **PBRM1** status is an area of active investigation, with some studies showing conflicting results, suggesting its impact may be context-dependent.[6][7][8]

These application notes provide a comprehensive overview of the current understanding of **PBRM1**'s role in immunotherapy response, detailed protocols for assessing **PBRM1** status, and its correlation with clinical and immunological outcomes.

PBRM1 and its Role in Cancer

PBRM1 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[4][9] Mutations in **PBRM1**, most

of which are loss-of-function, are found in a significant percentage of ccRCC cases (around 40%) and have been identified in other cancers as well, including non-small cell lung cancer (NSCLC) and bladder cancer.[2][10] **PBRM1** loss is implicated in various cellular processes, including cell differentiation, proliferation, and DNA repair.[1] In ccRCC, **PBRM1** inactivation often occurs alongside the loss of the VHL tumor suppressor, and it is thought to amplify the hypoxic response driven by VHL loss.[2][11]

Impact of **PBRM1** Status on Immunotherapy Response

The mutational status of **PBRM1** has been linked to improved outcomes for patients treated with ICIs in several studies. The proposed mechanisms for this association include:

- **Increased Tumor Mutational Burden (TMB):** Tumors with **PBRM1** mutations often exhibit a higher TMB.[12] A higher TMB can lead to the generation of more neoantigens, making the tumor more visible to the immune system and thereby enhancing the efficacy of ICIs.
- **Enhanced Anti-Tumor Immunity:** **PBRM1** mutations are associated with an inflamed tumor microenvironment, characterized by increased infiltration of CD8+ T-cells.[1]
- **Modulation of Immune-Related Pathways:** Gene set enrichment analysis has shown that **PBRM1** mutations are linked to the upregulation of pathways involved in T-cell activation, cytokine production, and MHC protein binding.[1][5]
- **Interferon Signaling:** **PBRM1** has been shown to regulate interferon-stimulated genes.[13] Re-introduction of **PBRM1** in mutant cell lines has been observed to drive an Interferon-γ expression signature, suggesting a complex regulatory role.[14]

While many studies support **PBRM1** loss as a predictive biomarker for a favorable response to ICIs, some research has yielded conflicting results, indicating that the relationship may be influenced by factors such as the specific cancer type, the line of therapy, and the patient's metabolic subtype.[6][8][15] For instance, in some contexts, **PBRM1** loss has been associated with a worse prognosis.[16][17][18]

Data Presentation: PBRM1 Status and Clinical Outcomes with Immunotherapy

The following tables summarize quantitative data from key studies investigating the association between **PBRM1** mutations and the efficacy of immune checkpoint inhibitors.

Table 1: Pan-Cancer Analysis of **PBRM1** Mutation and ICI Efficacy

Metric	PBRM1 Mutant	PBRM1 Wild-Type	p-value	Hazard Ratio (95% CI)	Reference
Progression-Free Survival (PFS)	-	-	0.030	0.51 (0.28-0.95)	[1] [5]
Objective Response Rate (ORR)	47.92%	28.21%	0.0044	-	[1] [5]
Disease Control Rate (DCR)	72.92%	47.53%	0.0008	-	[1] [5]
Overall Survival (OS)	-	-	0.006	0.69 (0.53-0.91)	[1] [5]

Table 2: **PBRM1** Mutation and ICI Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Metric	PBRM1 Mutant	PBRM1 Wild-Type	p-value	Hazard Ratio (95% CI)	Reference
Median Progression- Free Survival (PFS)	19.75 months	14.20 months	0.04	0.268 (0.084- 0.854)	[1]
Objective Response Rate (ORR)	55.56%	20.00%	0.027	-	[1] [5]
Disease Control Rate (DCR)	100%	75.20%	-	-	[1] [5]

Table 3: **PBRM1** Truncating Mutations and Nivolumab Efficacy in ccRCC (Post-Antiangiogenic Therapy)

Metric	PBRM1 Mutant	PBRM1 Wild-Type	p-value	Hazard Ratio (95% CI)	Reference
Progression- Free Survival (PFS)	-	-	0.03	0.67 (0.47- 0.96)	[19]
Overall Survival (OS)	-	-	0.03	0.65 (0.44- 0.96)	[19]
Objective Response Rate (OR)	39% of responders	22% of non- responders	0.04	OR: 2.34 (1.05-∞)	[19]

Experimental Protocols

Protocol 1: Determination of PBRM1 Mutational Status using Whole Exome Sequencing (WES)

This protocol outlines the general steps for identifying **PBRM1** mutations from tumor samples.

1. Sample Acquisition and Preparation:

- Obtain fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue and a matched normal blood or tissue sample.
- Extract genomic DNA from both tumor and normal samples using a suitable commercial kit.
- Quantify and assess the quality of the extracted DNA.

2. Library Preparation and Exome Capture:

- Fragment the genomic DNA to the desired size.
- Ligate sequencing adapters to the DNA fragments.
- Use a commercial exome capture kit to enrich for the protein-coding regions of the genome.
- Amplify the captured DNA library via PCR.

3. Sequencing:

- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

- Align the sequencing reads to the human reference genome.
- Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the tumor sample that are not present in the matched normal sample.
- Annotate the identified variants to determine their location and predicted effect on the **PBRM1** protein (e.g., missense, nonsense, frameshift).
- Focus on identifying loss-of-function mutations (e.g., nonsense, frameshift, splice-site) for correlative studies with immunotherapy response.

Protocol 2: Assessment of PBRM1 Protein Expression by Immunohistochemistry (IHC)

This protocol provides a method to evaluate the presence or absence of **PBRM1** protein in tumor tissue.

1. Tissue Preparation:

- Use FFPE tumor tissue sections (4-5 μ m thick) mounted on charged slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

3. Staining:

- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific antibody binding with a protein block solution.
- Incubate the sections with a primary antibody specific for **PBRM1**.
- Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a chromogen substrate (e.g., DAB) to visualize the antibody binding.
- Counterstain with hematoxylin.

4. Imaging and Analysis:

- Dehydrate the slides, clear in xylene, and mount with a coverslip.
- Scan the slides using a digital slide scanner.
- Assess **PBRM1** expression based on the intensity and percentage of stained tumor cells. Loss of expression is often defined as the complete absence of nuclear staining in tumor cells.

Protocol 3: In Vivo Murine Model for Assessing **PBRM1** Status and Immunotherapy Response

This protocol describes a preclinical model to study the interaction between **PBRM1** status and ICI efficacy.

1. Cell Line Preparation:

- Use a syngeneic murine cancer cell line (e.g., Renca for renal cell carcinoma).
- Generate a **PBRM1**-knockout version of the cell line using CRISPR-Cas9 technology.
- Culture both wild-type and **PBRM1**-knockout cells.

2. Tumor Implantation:

- Subcutaneously inject a defined number of wild-type or **PBRM1**-knockout cancer cells into the flank of syngeneic mice (e.g., BALB/c).

3. Immunotherapy Treatment:

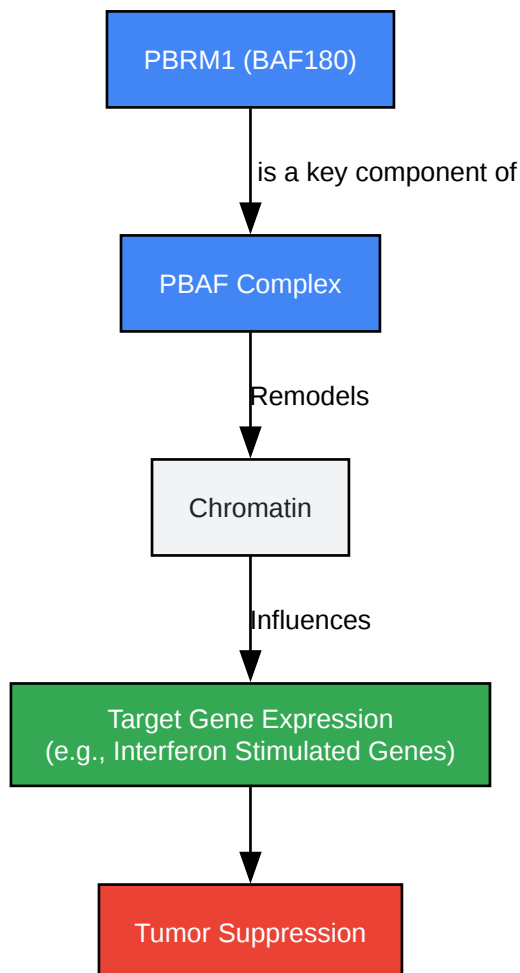
- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer an anti-PD-1 or anti-PD-L1 antibody (treatment group) or an isotype control antibody (control group) via intraperitoneal injection at a specified dose and schedule.

4. Monitoring and Endpoint Analysis:

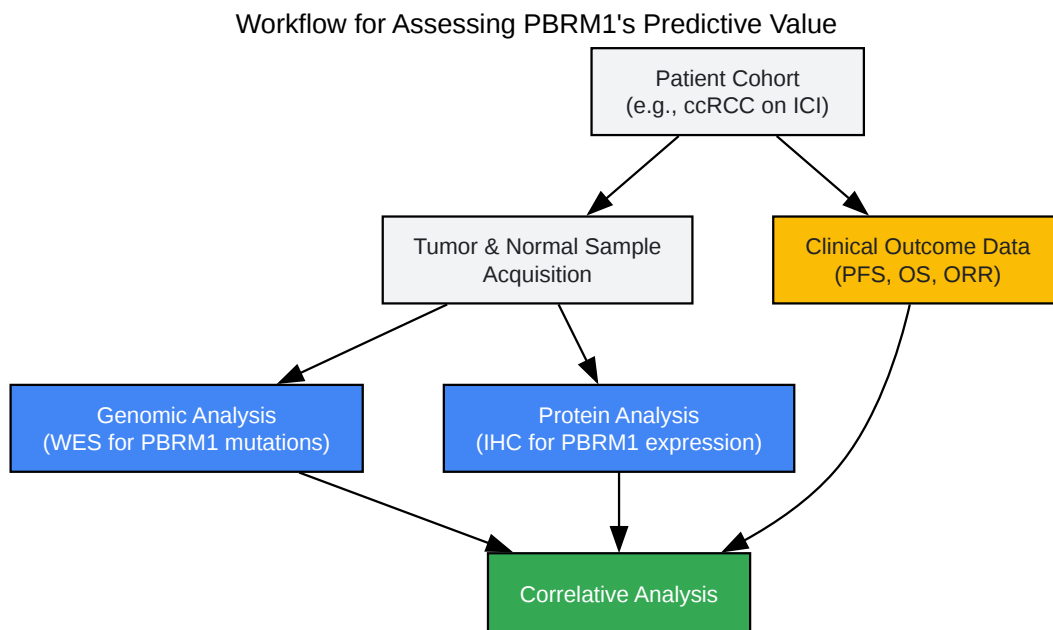
- Measure tumor volume regularly using calipers.
- Monitor the overall health and survival of the mice.
- At the end of the study, harvest the tumors for further analysis.
- Analyze the tumor immune microenvironment by flow cytometry or IHC to quantify immune cell populations (e.g., CD4+ and CD8+ T-cells).
- Perform gene expression analysis (e.g., RNA-seq) on tumor tissue to assess changes in immune-related pathways.

Visualizations

PBRM1's Role in Chromatin Remodeling and Gene Regulation

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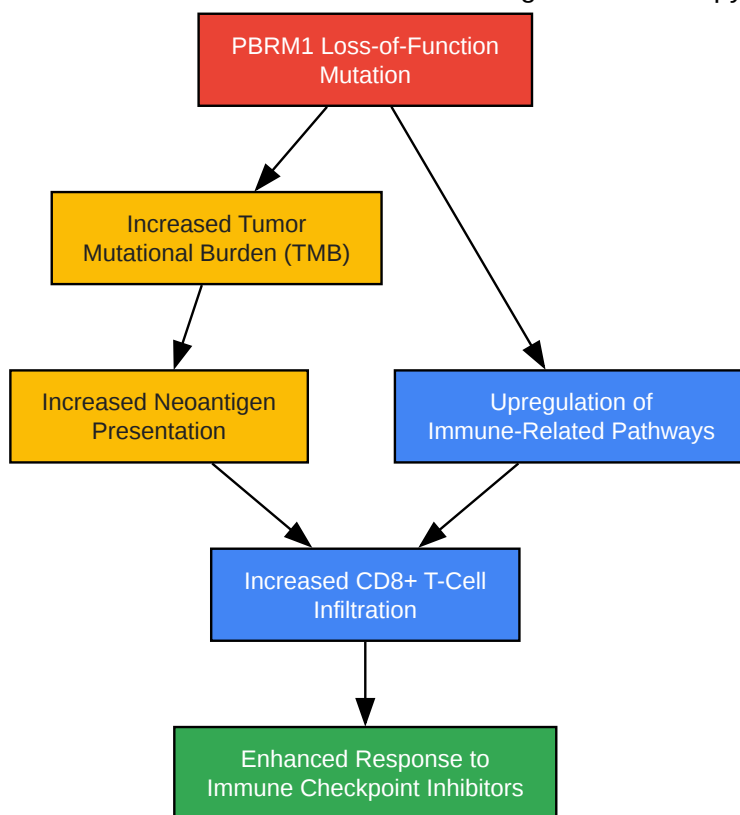
Caption: **PBRM1** is a core subunit of the PBAF chromatin remodeling complex, which regulates gene expression and contributes to tumor suppression.



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Caption: A typical workflow for investigating the correlation between **PBRM1** status and clinical outcomes in patients receiving immunotherapy.

Proposed Mechanism of PBRM1 Loss in Enhancing Immunotherapy Response



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Caption: The logical relationship between **PBRM1** loss and improved response to immunotherapy, highlighting key mechanistic steps.

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